5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one, C-11
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Overview
Description
5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one, also known as C-11, is a complex organic compound. This compound is characterized by its unique structure, which includes a pyrrolo-benzisoxazole core, a piperidyl group, and a phenylmethyl substituent. Compounds with such structures are often studied for their potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrrolo-Benzisoxazole Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Piperidyl Group: This step may involve nucleophilic substitution reactions.
Attachment of the Phenylmethyl Group: This can be done through Friedel-Crafts alkylation or similar reactions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidyl or phenylmethyl groups.
Reduction: Reduction reactions can occur, especially at the carbonyl group in the benzisoxazole ring.
Substitution: Various substitution reactions can take place, such as nucleophilic or electrophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds like 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one are studied for their potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Pharmacologically, this compound may be investigated for its potential therapeutic effects. Its structure suggests it could interact with various receptors or enzymes in the body.
Industry
In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors, altering their activity.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways.
Signal Transduction Modulation: The compound could modulate signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one: Similar in structure but may have different substituents.
Pyrrolo-Benzisoxazole Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
The uniqueness of 5,7-Dihydro-7-methyl-3-(2-(1-(phenylmethyl)-4-piperidyl)ethyl)-6H-pyrrolo(3,2-f)-1,2-benzisoxazole-6-one lies in its specific combination of functional groups and its potential pharmacological properties. This makes it a compound of interest for further research and development.
Properties
CAS No. |
303728-79-2 |
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Molecular Formula |
C24H27N3O2 |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
3-[2-(1-benzylpiperidin-4-yl)ethyl]-7-(111C)methyl-5H-pyrrolo[3,2-f][1,2]benzoxazol-6-one |
InChI |
InChI=1S/C24H27N3O2/c1-26-22-15-23-20(13-19(22)14-24(26)28)21(25-29-23)8-7-17-9-11-27(12-10-17)16-18-5-3-2-4-6-18/h2-6,13,15,17H,7-12,14,16H2,1H3/i1-1 |
InChI Key |
GBRYDMXCJVBJHH-BJUDXGSMSA-N |
Isomeric SMILES |
[11CH3]N1C(=O)CC2=CC3=C(C=C21)ON=C3CCC4CCN(CC4)CC5=CC=CC=C5 |
Canonical SMILES |
CN1C(=O)CC2=CC3=C(C=C21)ON=C3CCC4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
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